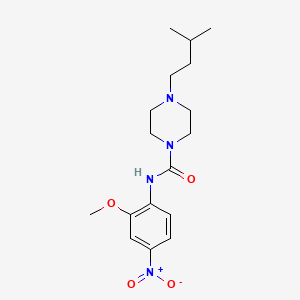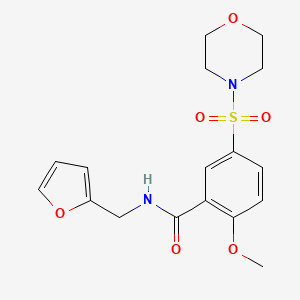![molecular formula C24H19Cl2N3O3 B4655763 4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B4655763.png)
4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide
Descripción general
Descripción
4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide, also known as DPBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPBA is a selective inhibitor of the protein kinase CK2, which plays a key role in many cellular processes, including cell growth, proliferation, and survival. In
Mecanismo De Acción
4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide acts as a selective inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to a disruption of cellular processes that depend on CK2 activity. The inhibition of CK2 by this compound has been shown to result in the induction of apoptosis in cancer cells, as well as the inhibition of inflammatory signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of CK2, this compound has been shown to induce the expression of the tumor suppressor protein p53, which plays a key role in regulating cell growth and proliferation. This compound has also been shown to inhibit the activity of the transcription factor NF-kB, which is involved in the regulation of inflammatory signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has several advantages as a research tool. It is a selective inhibitor of CK2, which makes it a useful tool for studying the role of CK2 in cellular processes. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has been shown to have some toxicity in vitro, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the use of this compound as a tool for studying the role of CK2 in cancer and other diseases. Finally, this compound may have potential applications in the development of new therapies for cancer and inflammatory diseases.
Aplicaciones Científicas De Investigación
4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has been extensively studied for its potential applications in scientific research. One of the key areas of interest is its role as a selective inhibitor of CK2, which is involved in many cellular processes. This compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3O3/c25-18-11-12-21(20(26)15-18)31-13-5-10-22(30)27-19-9-4-8-17(14-19)24-29-28-23(32-24)16-6-2-1-3-7-16/h1-4,6-9,11-12,14-15H,5,10,13H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVSAJIZCITMBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CCCOC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[({2-[(2,6-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4655695.png)
![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4655696.png)

![2,2,4,8-tetramethyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B4655716.png)
![methyl 2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4655722.png)
![3-benzyl-5-[(3-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B4655723.png)

![1-[(2-bromophenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B4655737.png)
![3-methyl-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4655738.png)
![2,5-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-furamide](/img/structure/B4655741.png)
![3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B4655744.png)


![4-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4655759.png)